
Poricoic acid A
Descripción general
Descripción
Poricoic acid A (PAA) is a triterpenoid carboxylic acid predominantly isolated from the surface layer of Poria cocos (Schw.) Wolf, a medicinal fungus with a 2,000-year history in Traditional Chinese Medicine (TCM) . Structurally, PAA belongs to the lanostane-type triterpenoids, characterized by a carboxyl group (COOH) at the C-21 position, a critical feature for its bioactivity . Pharmacologically, PAA exhibits multifaceted effects:
- Antifibrotic Activity: PAA inhibits renal fibrosis by modulating the Wnt/β-catenin pathway, stabilizing β-catenin protein, and blocking acute kidney injury (AKI)-to-chronic kidney disease (CKD) progression .
- Antidiabetic Potential: PAA inhibits α-glucosidase activity, reducing postprandial hyperglycemia and advanced glycation end-product (AGE) formation, making it a candidate for diabetes management .
- Anticancer Properties: PAA induces apoptosis and autophagy in ovarian cancer via mTOR/p70s6k signaling axis modulation .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El ácido poricoico A se puede extraer de Poria cocos utilizando disolventes orgánicos como acetato de etilo o metanol. El proceso de extracción implica la inmersión del esclerocio en el disolvente, seguida de múltiples pasos de cristalización para purificar el compuesto .
Métodos de producción industrial: La producción industrial del ácido poricoico A se basa principalmente en la extracción a gran escala de Poria cocos. El proceso implica:
- Cosechar el esclerocio de Poria cocos.
- Secar y moler el esclerocio hasta convertirlo en polvo fino.
- Sumergir el polvo en un disolvente orgánico (p. ej., acetato de etilo o metanol).
- Filtrar y concentrar el extracto.
- Purificar el compuesto mediante cristalización repetida .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido poricoico A se somete a diversas reacciones químicas, entre ellas:
Oxidación: El ácido poricoico A se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del ácido poricoico A.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas
Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido poricoico A, que pueden exhibir diferentes actividades biológicas .
4. Aplicaciones en la Investigación Científica
El ácido poricoico A tiene una amplia gama de aplicaciones en la investigación científica:
Medicina: El compuesto ha mostrado promesa en el tratamiento de la enfermedad renal crónica, el cáncer y otras afecciones debido a sus propiedades antifibróticas y antitumorales
Industria: El ácido poricoico A se está explorando por su posible uso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos
Aplicaciones Científicas De Investigación
Antifibrotic Effects
Mechanism of Action
PAA has been shown to exhibit potent antifibrotic properties, primarily through the inhibition of endoplasmic reticulum stress (ERS)-mediated apoptosis. In studies involving unilateral ureteral obstruction (UUO) models, PAA significantly reduced renal interstitial fibrosis by modulating the PERK-eIF2α-ATF4-CHOP signaling pathway, which is crucial in the pathogenesis of renal fibrosis .
Case Studies
- Study on UUO Mice : PAA treatment improved pathologic lesions and collagen deposition in UUO mice. Histological assessments revealed a marked decrease in fibrosis scores compared to untreated controls, indicating PAA's effectiveness in mitigating renal fibrosis .
- Cellular Mechanisms : Research demonstrated that PAA activates AMPK (AMP-activated protein kinase), which plays a critical role in inhibiting fibroblast activation and extracellular matrix (ECM) accumulation. This was validated through various assays including Western blotting and immunofluorescence .
Anti-inflammatory Activity
PAA has also been investigated for its anti-inflammatory properties. It has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cellular models.
Research Findings
- Cytokine Suppression : In vitro studies indicated that PAA significantly reduced the secretion of TNF-α and IL-6 in RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The reduction was dose-dependent, with notable effects observed at concentrations ranging from 10 to 40 μg/mL .
- Impact on Fibroblasts : PAA's ability to attenuate oxidative stress and inflammatory responses during acute kidney injury further underscores its potential as an anti-inflammatory agent .
Metabolic Effects
Recent studies have highlighted PAA's role in metabolic regulation, particularly concerning diabetic kidney disease (DKD).
Effects on Diabetic Kidney Disease
- Mitophagy Induction : PAA has been shown to induce mitophagy, which helps ameliorate podocyte injury associated with DKD. This action is mediated through the downregulation of FUNDC1, a protein involved in mitochondrial dynamics .
- Renal Function Improvement : In diabetic models, PAA treatment led to significant reductions in blood glucose levels and urine protein concentrations, indicating its potential as a therapeutic agent for managing diabetes-related complications .
Data Summary
The following table summarizes key findings regarding the applications of this compound:
Mecanismo De Acción
El ácido poricoico A ejerce sus efectos a través de varios objetivos y vías moleculares:
Comparación Con Compuestos Similares
Comparative Analysis with Structural and Functional Analogues
Structural Classification and Key Modifications
Poricoic acids are classified into two primary structural groups:
Lanostane-Type: Includes PAA, poricoic acid B, and poricoic acid G, characterized by an intact tetracyclic lanostane skeleton.
Secolanostane-Type: Includes poricoic acid ZC, ZD, and ZE, featuring a 3,4-secolanostane skeleton with a cleaved C-ring .
Key Structural Determinants of Bioactivity :
- C-21 COOH Group : Critical for inhibitory activity (e.g., methylation reduces anti-inflammatory effects by 90%) .
- Side-Chain Modifications : Hydroxylation at C-16 (e.g., poricoic acid ZI) enhances renal protective effects .
Pharmacological Mechanisms: Comparative Efficacy
Table 1: Mechanism-Based Comparison of Poricoic Acids
Key Findings:
- Renal Fibrosis: Secolanostane-type compounds (ZC, ZD) exhibit stronger TGF-β/Smad3 inhibition than lanostane-type (PAA, ZE) due to enhanced interaction with TGFβRI .
- Y1R Antagonism : Poricoic acid B and G bind extracellular Y1R residues (Asn283, Asp287), stabilizing the ECL2 loop and blocking agonist binding, comparable to synthetic antagonists .
- α-Glucosidase Inhibition : PAA and poricoic acid B show similar efficacy, but poricoic acid B forms additional hydrogen bonds with ARG315 and ASP352, enhancing inhibitory potency .
Pharmacokinetics and Toxicity Profiles
Table 2: ADMET Properties of Selected Poricoic Acids
Highlights:
- High Drug-Likeness: Beta-Amyrin acetate (PC12) and poricoic acid B exhibit favorable pharmacokinetics, including blood-brain barrier penetration and CYP450 non-inhibition .
- Low Toxicity : Most poricoic acids show LD50 > 500 mg/kg, aligning with their use in TCM formulations .
Actividad Biológica
Poricoic acid A (PAA), a triterpenoid compound derived from the medicinal mushroom Poria cocos, has garnered attention for its diverse biological activities, particularly in the context of renal health and potential anti-cancer properties. This article synthesizes findings from various studies to elucidate the biological activity of PAA, focusing on its mechanisms and therapeutic implications.
Overview of this compound
PAA is primarily isolated from the surface layer of Poria cocos, a fungus traditionally used in Chinese medicine. Research indicates that PAA exhibits significant pharmacological properties, including anti-fibrotic, anti-inflammatory, and cytotoxic effects against cancer cells.
1. Anti-Fibrotic Activity
PAA has been extensively studied for its effects on renal fibrosis, a common complication in chronic kidney disease (CKD). The compound demonstrates its anti-fibrotic properties through various mechanisms:
- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : PAA treatment significantly inhibits EMT in renal tissues, reducing markers such as collagen I, fibronectin, and α-SMA, which are indicative of fibrosis progression .
- Endoplasmic Reticulum Stress (ERS) Modulation : PAA alleviates ERS-mediated apoptosis by downregulating key proteins involved in the stress response, such as GRP78 and CHOP. This modulation is crucial as ERS is implicated in renal injury and fibrosis .
Table 1: Effects of PAA on Renal Fibrosis Markers
Marker | Control | UUO Model | PAA Treatment |
---|---|---|---|
Collagen I | Low | High | Moderate |
Fibronectin | Low | High | Moderate |
α-SMA | Low | High | Moderate |
GRP78 | Low | High | Decreased |
CHOP | Low | High | Decreased |
2. Cytotoxic Effects in Cancer
Recent studies have highlighted the potential of PAA as an anti-cancer agent. In ovarian cancer models, PAA induced apoptosis through the activation of caspases (caspase-3, -8, -9), demonstrating dose-dependent increases in apoptotic cell populations . The compound's ability to enhance apoptosis suggests it may serve as a therapeutic candidate for certain malignancies.
Case Study 1: Renal Fibrosis in UUO Mice
A study utilizing a unilateral ureteral obstruction (UUO) mouse model demonstrated that PAA administration significantly improved renal function and reduced fibrosis markers. Histological analysis showed decreased collagen deposition and improved kidney architecture post-treatment .
- Methodology : Mice were treated with varying doses of PAA following UUO induction.
- Results : Significant reductions in renal injury scores were observed in treated groups compared to controls.
Case Study 2: Diabetic Kidney Disease
In another investigation focusing on diabetic kidney disease (DKD), PAA was shown to ameliorate podocyte injury by inducing mitophagy and reducing blood glucose levels . This effect was attributed to the downregulation of FUNDC1, a protein associated with mitochondrial quality control.
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for identifying poricoic acid A in complex biological matrices?
this compound can be reliably identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For instance, targeted MS analysis in negative ion mode allows precise identification by matching fragmentation patterns with reference standards (e.g., m/z 455.3 [M-H]⁻ for this compound). Validation should include retention time alignment and spectral comparison to authenticated samples .
Q. How can researchers quantify this compound in Wolfiporia cocos (Poria) tissues, and what are common pitfalls?
Quantification via HPLC with UV detection (e.g., at 210 nm) is standard. However, matrix interference from co-eluting triterpenoids (e.g., dehydrotrametenolic acid) may skew results. A validated approach involves using calibration curves (linearity: R² ≥ 0.999) and internal standards (e.g., pachymic acid) to correct for recovery losses .
Q. What biosynthetic pathways are implicated in this compound production in W. cocos?
this compound is derived from the mevalonate pathway, sharing precursors with other triterpenoids. Key enzymes include squalene synthase and lanosterol synthase. Untargeted metabolomics and isotopic tracing (e.g., ¹³C-glucose) can elucidate pathway dynamics and rate-limiting steps .
Q. What pharmacological roles have been attributed to this compound in preclinical studies?
this compound demonstrates hepatoprotective and anti-inflammatory activity in murine models of metabolic dysfunction-associated fatty liver disease (MAFLD). Mechanistic studies highlight its modulation of lipid metabolism genes (e.g., PPARα) and suppression of pro-inflammatory cytokines (e.g., TNF-α) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound bioactivity data across experimental models?
Discrepancies (e.g., variable IC₅₀ values in cell vs. animal models) may arise from differences in bioavailability or metabolite conversion. Dose-response studies with pharmacokinetic profiling (e.g., plasma/tissue concentration-time curves) and in vitro-in vivo correlation (IVIVC) analyses are critical to resolve these issues .
Q. What experimental designs are optimal for integrating this compound into network pharmacology studies?
Combine ADME screening (e.g., SwissADME predictions) with multi-omics data (transcriptomics, proteomics) to map target-pathway networks. For example, this compound’s interaction with NF-κB and AMPK pathways can be validated using siRNA knockdown or CRISPR-Cas9 models .
Q. How can researchers ensure stability and reproducibility of this compound in bioassays?
Stability studies under varying pH, temperature, and light conditions are essential. Use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Antioxidants (e.g., BHT) may mitigate oxidation in cell culture media .
Q. What criteria should guide the selection of in vitro models for studying this compound’s anti-fibrotic effects?
Prioritize models with clinical relevance, such as LX-2 hepatic stellate cells or TGF-β1-induced fibroblast activation. Include positive controls (e.g., pirfenidone) and validate fibrosis markers (e.g., α-SMA, collagen I) via qPCR and immunofluorescence .
Q. How can researchers differentiate this compound’s direct effects from synergies with co-occurring triterpenoids?
Use factorial experimental designs (e.g., 2³ factorial for this compound, polyporenic acid C, and dehydroeburicoic acid) to isolate individual vs. combinatorial effects. Isobolographic analysis can quantify synergistic interactions .
Q. What ethical and methodological frameworks apply to clinical translation of this compound research?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. For human studies, incorporate PICOT elements (Population, Intervention, Comparison, Outcome, Timeframe) and comply with CONSORT guidelines for phytochemical trials .
Q. Methodological Resources
Propiedades
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137551-38-3 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.